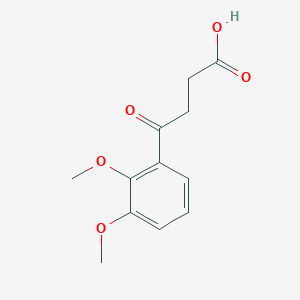

4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” is a derivative of butyric acid, with a 2,3-dimethoxyphenyl group attached at the 4-position . Butyric acid is a short-chain fatty acid, and the 2,3-dimethoxyphenyl group is a common motif in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a four-carbon chain (butyric acid) with a carbonyl group (C=O) at the 4-position, and a 2,3-dimethoxyphenyl group also attached at the 4-position .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the carbonyl group and the 2,3-dimethoxyphenyl group . The carbonyl group is a common site of reactivity in many organic reactions, while the 2,3-dimethoxyphenyl group may influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

Based on its structure, “this compound” is likely to be a solid at room temperature . Its solubility would depend on the specific conditions, but it is likely to be soluble in organic solvents and less soluble in water due to the presence of the 2,3-dimethoxyphenyl group .Scientific Research Applications

Synthesis and Biological Activities

- Fungicidal and Insecticidal Activities : Derivatives such as 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have shown potential in fungicidal and insecticidal applications at specific concentrations (Liu, Li, & Li, 2004).

Antimicrobial Activities

- Antimicrobial Properties : Certain 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives demonstrated effective antimicrobial activities, comparable to commercial antibiotics (Mohana, 2013).

Chemical Synthesis and Characterization

- Solid-Phase Synthesis : 4-Formyl-3,5-dimethoxyphenol, a key intermediate, has been used in the preparation of linkers and resins for solid-phase synthesis of peptides and non-peptides (Jin, Graybill, Wang, Davis, & Moore, 2001).

Liquid Crystal Studies

- Liquid Crystal Research : Research involving 4-octyloxybenzoic acid and derivatives like 1-(4-butylazobenzene-4′-oxy)-6-(4-oxypyridine)pentane has contributed to understanding the phase behavior of supramolecular liquid crystal dimers (Martinez-Felipe & Imrie, 2015).

Antioxidant and Biological Activities

Antioxidant Properties : Phenol derivatives synthesized from compounds like 1,6-bis(dimethoxyphenyl)hexane-1,6-dione showed significant antioxidant activities, surpassing some standard compounds (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).

Biological Screening : Compounds such as 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have been explored for interactions with DNA, cytotoxicity, antitumor, and antioxidant activities, showing potential as antitumor agents (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).

Crystallography and Molecular Structure

- Crystal Structure Analysis : Studies involving compounds like 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate contribute to the understanding of molecular and crystal structures (Fazil, Ravindran, Devi, & Bijili, 2012).

Future Directions

properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-10-5-3-4-8(12(10)17-2)9(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHEXSRYUEKHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645460 |

Source

|

| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898792-27-3 |

Source

|

| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

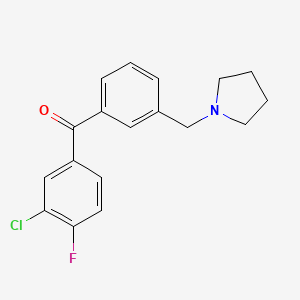

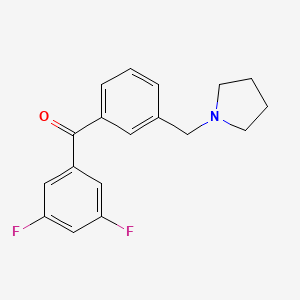

![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)

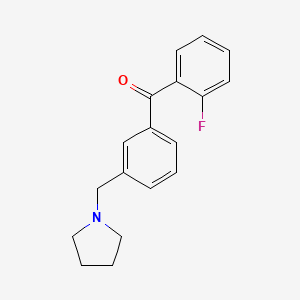

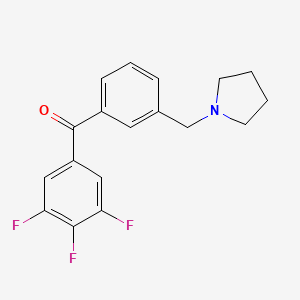

![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)

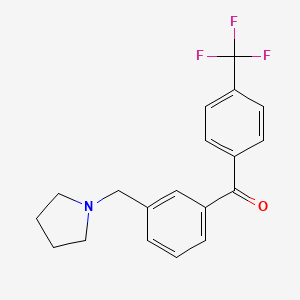

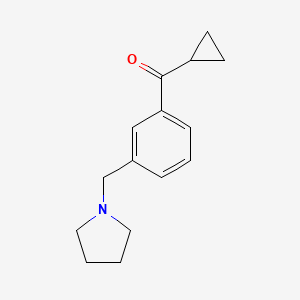

![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)

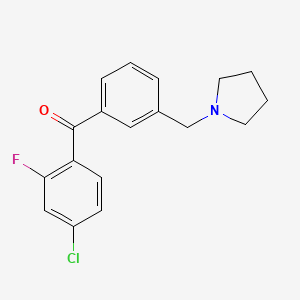

![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)